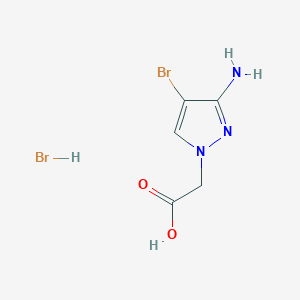

(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide

Description

"(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide" is a brominated pyrazole derivative combined with a hydrobromide salt. The compound features a pyrazole ring substituted with an amino group at position 3 and a bromine atom at position 4, linked to an acetic acid moiety. Its hydrobromide form enhances solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)acetic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2.BrH/c6-3-1-9(2-4(10)11)8-5(3)7;/h1H,2H2,(H2,7,8)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRGHRKKKQWADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(=O)O)N)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with chloroacetic acid in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide has been studied for its potential antitumor properties. Research indicates that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical for cell proliferation and survival pathways.

Anti-inflammatory Research

The compound also shows promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), suggesting potential therapeutic uses in treating inflammatory diseases.

Enzyme Inhibition

As an enzyme inhibitor , (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide interacts with specific molecular targets to modulate their activity. For instance, it inhibits xanthine oxidase, an enzyme associated with uric acid production relevant to gout treatment.

Case Studies

Several studies have documented the efficacy of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide in various applications:

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell lines through targeted enzyme inhibition. The study concluded that further exploration could lead to the development of new anticancer drugs .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound showed that it effectively reduced inflammation markers in animal models. The findings suggested potential clinical applications for treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and counterion properties. Below is a comparative analysis derived from general knowledge and pharmacopeial references in the evidence:

Core Heterocycle and Substituents

- (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide: Pyrazole core with bromine (electron-withdrawing) and amino (electron-donating) groups. Acetic acid side chain enhances hydrophilicity.

- USP Galantamine Hydrobromide RS :

- USP Ipratropium Bromide RS :

Physicochemical Properties

Biological Activity

(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is a chemical compound with significant potential in biological research and pharmaceutical applications. Characterized by its unique structure, which includes a pyrazole ring, an amino group, and a carboxylic acid functionality, this compound has been studied for various biological activities including antitumor, anti-inflammatory, and enzyme inhibition properties.

The molecular formula of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide is CHBrNO. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its reactivity and biological properties. The hydrobromide salt form improves its solubility in aqueous solutions, facilitating its use in biological assays and drug development.

Antitumor Properties

Research indicates that (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide may exhibit antitumor activity . Pyrazole derivatives are known to inhibit several key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase. These enzymes play critical roles in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Enzyme Inhibition

(3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide acts as an inhibitor of various enzymes. Its interaction with specific molecular targets can modulate their activity, leading to significant biological effects. For instance, it has shown potential in inhibiting xanthine oxidase, an enzyme involved in uric acid production, which is relevant for conditions like gout .

The precise mechanism of action involves binding to specific receptors or enzymes, thereby influencing their activity. Studies have utilized techniques such as molecular docking and enzyme assays to elucidate these interactions. The unique combination of functional groups in this compound enhances its ability to interact with multiple biological targets .

Comparative Analysis

To understand the uniqueness of (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-1H-pyrazole | Pyrazole ring with an amino group | Lacks bromination; primarily used as an intermediate |

| 4-Bromo-1H-pyrazole | Similar core structure | Studied mainly for electrophilic properties |

| 5-Amino-2-bromo-pyrazole | Contains both amino and bromo groups | Exhibits different biological activity patterns |

The distinct combination of functional groups in (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide enhances its solubility and reactivity compared to these similar compounds.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives including (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide:

- Antitumor Activity : A study demonstrated that this compound inhibited the growth of cancer cell lines through modulation of key signaling pathways involved in tumor progression.

- Anti-inflammatory Effects : In vitro assays showed significant reduction in cytokine levels when treated with this compound, indicating its potential as an anti-inflammatory agent.

- Enzyme Inhibition : Experimental data indicated that (3-Amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide effectively inhibited xanthine oxidase, suggesting its utility in managing hyperuricemia .

Q & A

Q. What are the established synthetic routes for (3-amino-4-bromo-1H-pyrazol-1-yl)acetic acid hydrobromide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two steps:

- Step 1: Alkylation of 5-amino-4-bromo-1H-pyrazole with chloroacetic acid in the presence of a base (e.g., NaOH or K₂CO₃) to form the acetic acid derivative.

- Step 2: Acidification with hydrobromic acid (HBr) to obtain the hydrobromide salt .

Critical Parameters: - Base selection: Strong bases (e.g., NaOH) may lead to side reactions, while milder bases (e.g., K₂CO₃) improve selectivity.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful temperature control to avoid decomposition.

- Alternative bromination: Pyridine hydrobromide perbromide in acetic acid can introduce bromine at elevated temperatures (e.g., 90°C) for intermediates .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) resolve the pyrazole ring protons (δ 7.5–8.0 ppm) and acetic acid methylene group (δ 4.0–5.0 ppm). Discrepancies in coupling constants may indicate tautomerism or impurities .

- IR: Stretching vibrations for NH₂ (3100–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and Br–C (600–700 cm⁻¹) confirm functional groups .

- X-ray crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in hydrogen bonding or salt formation .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

- Antimicrobial testing: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The bromo group may enhance membrane penetration .

- Enzyme inhibition: Screen against kinases or proteases via fluorescence-based assays. The acetic acid moiety may chelate metal ions in active sites .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

Methodological Answer:

- Design of Experiments (DoE): Vary temperature (50–90°C), base equivalents (1.0–2.5), and solvent polarity (DMF vs. THF) to identify optimal conditions .

- Catalysis: Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts (e.g., TBAB) may accelerate alkylation .

- In-line monitoring: Use FTIR or HPLC to detect intermediates like unreacted 5-amino-4-bromo-pyrazole .

Q. How can contradictory spectral data (e.g., anomalous NMR splitting) be resolved?

Methodological Answer:

- Dynamic effects: Variable-temperature NMR (VT-NMR) distinguishes tautomeric equilibria (e.g., pyrazole ring proton exchange) .

- 2D techniques: HSQC and NOESY clarify through-space interactions, while ¹H-¹⁵N HMBC confirms amino group connectivity .

- Crystallographic validation: Compare NMR data with X-ray-derived bond lengths and angles to resolve ambiguities .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to model Suzuki-Miyaura coupling sites (bromo group reactivity vs. steric hindrance) .

- Molecular docking: Simulate interactions with biological targets (e.g., ATP-binding pockets) using AutoDock Vina. The acetic acid group’s electrostatic potential influences binding .

Q. How does the compound’s stability vary under physiological or acidic conditions?

Methodological Answer:

- Forced degradation studies: Expose to pH 1–13 buffers at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., debromination or hydrolysis of the acetic acid group) .

- Light sensitivity: UV-Vis spectroscopy tracks photolytic decomposition; store in amber vials with desiccants to prevent hydrobromide dissociation .

Q. What mechanistic insights explain the role of bromo and amino groups in nucleophilic substitutions?

Methodological Answer:

- Bromo group: Acts as a leaving group in SNAr reactions, with reactivity enhanced by electron-withdrawing acetic acid substituents. Competitive pathways (e.g., elimination) depend on solvent polarity .

- Amino group: Participates in intramolecular hydrogen bonding, stabilizing transition states. Isotopic labeling (¹⁵N) tracks its participation in catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.